molecular formula C11H18O4 B2717748 3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid CAS No. 2171169-82-5

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid

Cat. No. B2717748
CAS RN: 2171169-82-5
M. Wt: 214.261
InChI Key: IFAGPUJTBGVORN-AGGWVSIMSA-N
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Description

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A method for high-temperature BOC deprotection of amino acid and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .


Molecular Structure Analysis

The molecular formula of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” is C12H21NO4 . Its average mass is 243.299 Da and its monoisotopic mass is 243.147064 Da .


Chemical Reactions Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical state of “3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid” at 20 degrees Celsius is solid . It is packaged in a 1G-Glass Bottle with a Plastic Insert . Its CAS RN is 220210-56-0 .

Scientific Research Applications

Scale-up Synthesis and Applications in Material Science

A study by Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled derivative of 3-(tert-butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid, highlighting its application in the preparation of biologically active compounds and materials science. This process involves continuous photo flow chemistry, optimizing reaction conditions for the efficient production of the compound with high deuterium content. The synthesized compound serves as a useful building block in the creation of various compounds with cyclobutane rings, labeled with deuterium atoms, which are crucial for internal standards in quantitative mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis of Stereoisomers for Unnatural Amino Acids

Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening the literature procedures for these syntheses. These stereoisomers are valuable as unnatural amino acids, with applications ranging from pharmaceuticals to research tools. Their method includes simple adjustments of reaction conditions to obtain either pure cis or trans acid, showcasing the compound's role in advancing synthetic chemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

Advancements in Polymer Science

Rohwerder and Müller (2010) identified a tertiary carbon atom-containing derivative related to 3-(tert-butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid as an interesting building block for polymer synthesis. This compound, 2-hydroxyisobutyric acid (2-HIBA), derived from carboxylic acid, facilitates the access to a wide range of compounds with isobutane structures, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical conversions. Their research emphasizes the potential of biotechnological processes to produce such building blocks from renewable carbon sources, marking a significant step towards sustainable chemistry and material science (Rohwerder & Müller, 2010).

Safety And Hazards

The safety data sheet indicates that this chemical causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Future research could focus on finding safer and more efficient methods for the synthesis and deprotection of BOC-protected amino acids and peptides.

properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2,3)15-8(12)7-5-11(4,6-7)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAGPUJTBGVORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butoxycarbonyl)-1-methylcyclobutane-1-carboxylic acid

CAS RN

2166745-49-7
Record name 3-[(tert-butoxy)carbonyl]-1-methylcyclobutane-1-carboxylic acid
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